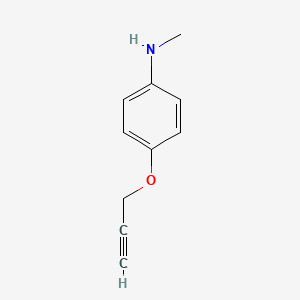

![molecular formula C10H9BrN2O2 B1422602 Ethyl-5-Brom-1H-pyrrolo[2,3-c]pyridin-2-carboxylat CAS No. 800401-70-1](/img/structure/B1422602.png)

Ethyl-5-Brom-1H-pyrrolo[2,3-c]pyridin-2-carboxylat

Übersicht

Beschreibung

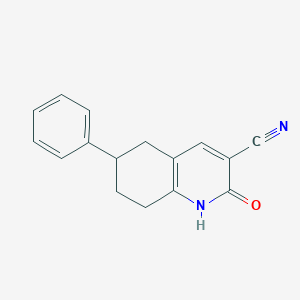

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 800401-70-1. It has a molecular weight of 269.1 and its linear formula is C10H9BrN2O2 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . Further details about its crystal structure or 3D conformation are not available in the searched resources.Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a solid substance under normal conditions . It has a molecular weight of 269.09 . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 3 rotatable bond count . Its exact mass is 267.98474 and its monoisotopic mass is 267.98474 .Wissenschaftliche Forschungsanwendungen

Synthese von Platinkomplexen

Ethyl-5-Brom-1H-pyrrolo[2,3-c]pyridin-2-carboxylat: wurde als Ausgangsverbindung bei der Synthese von Platinkomplexen verwendet . Diese Komplexe sind aufgrund ihrer potenziellen Anwendungen in der Krebstherapie als Chemotherapeutika von Interesse. Die Fähigkeit, stabile Komplexe mit Platin zu bilden, ermöglicht es Forschern, neuartige Behandlungsmöglichkeiten zu erforschen.

Entwicklung von Pyrrolopyrazin-Derivaten

Diese Verbindung dient als Vorläufer bei der Synthese von Pyrrolopyrazin-Derivaten . Diese Derivate sind in der medizinischen Chemie von Bedeutung, wo sie auf ihre biologischen Aktivitäten, einschließlich Antitumor-, Antibakterien- und Antiviraleigenschaften, untersucht werden.

Studien zur chemischen Synthese

Die Verbindung ist ein wertvolles Reagenz in der chemischen Synthese . Aufgrund ihres reaktiven Bromatoms kann sie als Baustein für verschiedene organische Verbindungen dienen, das weitere chemische Umlagerungen unterziehen kann und so zu einer Vielzahl synthetischer Anwendungen führt.

Chromatographie und analytische Techniken

Aufgrund ihrer besonderen chemischen Eigenschaften kann diese Verbindung als Standard oder Referenz in chromatographischen und analytischen Verfahren verwendet werden . Sie hilft bei der Kalibrierung von Geräten und liefert einen Maßstab für die Analyse ähnlicher Verbindungen.

Pharmakokinetik und Medikamentenentwicklung

Die physikalisch-chemischen Eigenschaften der Verbindung, wie z. B. eine hohe gastrointestinale Absorption und Blut-Hirn-Schranken-Permeabilität, machen sie zu einem Kandidaten für pharmakokinetische Studien . Forscher können ihr Verhalten in biologischen Systemen untersuchen, was für die Medikamentenentwicklung und -optimierung von entscheidender Bedeutung ist.

Wirkmechanismus

While the specific mechanism of action for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is not available, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that they could potentially be used in cancer therapy by targeting FGFRs .

Safety and Hazards

The safety information available indicates that Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemische Analyse

Biochemical Properties

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily based on its ability to form hydrogen bonds and other non-covalent interactions with these biomolecules . These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effects on gene expression can result in the upregulation or downregulation of specific genes . Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. These binding interactions can lead to changes in the conformation of the biomolecules, affecting their function . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific storage conditions, but it may degrade over time if exposed to unfavorable conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound may exhibit toxic or adverse effects, potentially leading to cell death or tissue damage.

Metabolic Pathways

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing the flux of metabolites through these pathways . The compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. Additionally, it may be metabolized by certain enzymes, resulting in the formation of metabolites that can further influence biochemical reactions.

Transport and Distribution

Within cells and tissues, Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution can affect its activity and function, as it may be more active in certain cellular regions where it is concentrated.

Subcellular Localization

The subcellular localization of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in various cellular regions

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZFCWYCQKQUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=NC=C2N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679267 | |

| Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800401-70-1 | |

| Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1422521.png)

![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1422522.png)

![N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1422523.png)

![Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1422526.png)

![4-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B1422530.png)

![1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide](/img/structure/B1422531.png)

![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)

![2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B1422538.png)